Methyl 2-(4-amino-3-bromophenyl)acetate
Description
Methyl 2-(4-amino-3-bromophenyl)acetate (CAS: N/A; molecular formula: C₉H₁₀BrNO₂) is a brominated aromatic ester featuring an amino group at the para position and a bromine atom at the meta position on the phenyl ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of piperazine derivatives and other nitrogen-containing heterocycles . Its reactivity is attributed to the electron-donating amino group, which directs electrophilic substitution reactions, and the bromine atom, which facilitates further functionalization via cross-coupling (e.g., Suzuki or Buchwald–Hartwig reactions).
Properties
CAS No. |
209809-20-1 |
|---|---|
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl 2-(4-amino-3-bromophenyl)acetate |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3 |
InChI Key |
QGUPVNRGRHPHAR-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC(=C(C=C1)N)Br |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related esters and brominated aromatic derivatives:
Preparation Methods
Nitration-Bromination-Reduction-Esterification Route
This four-step pathway begins with nitration of phenylacetic acid to introduce a nitro group, followed by bromination at the meta position relative to the nitro group. Subsequent reduction of the nitro group to an amine and esterification yields the target compound. The route leverages directing effects and standard functional group transformations, achieving an overall yield of ~68% in optimized conditions.
Protection-Bromination-Deprotection-Esterification Route
Here, the amino group is temporarily protected (e.g., as an acetamide) to direct bromination ortho to the protecting group. After deprotection, esterification completes the synthesis. This method offers superior regiocontrol, with bromination yields reaching 87% in analogous systems.
Detailed Stepwise Analysis of Each Method
Nitration of Phenylacetic Acid
Phenylacetic acid undergoes nitration using concentrated nitric and sulfuric acids. The electron-withdrawing carboxylic acid group directs nitration to the para position, yielding 4-nitrophenylacetic acid. Reaction conditions (e.g., 50°C, 4 hours) are critical to minimize byproducts like 3-nitrophenylacetic acid. Patents report yields of 75–80% for analogous nitrations.
Bromination of 4-Nitrophenylacetic Acid
Electrophilic bromination employs bromine in aqueous sodium bicarbonate at 25–35°C. The nitro group’s meta-directing effect positions bromine at the 3-position, forming 3-bromo-4-nitrophenylacetic acid. Cuprous bromide catalysts enhance selectivity, as seen in similar systems with 81% yields. Competing ortho bromination is suppressed by steric hindrance from the acetic acid moiety.
Reduction of Nitro to Amino Group
Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduction converts the nitro group to an amine. Hydrogenation at 60 psi and 50°C achieves near-quantitative conversion, while Fe/HCl offers a cost-effective alternative with 85–90% yields. The product, 4-amino-3-bromophenylacetic acid, is isolated via filtration and recrystallization.
Esterification to Methyl Ester
The carboxylic acid is esterified using methanol and sulfuric acid. Refluxing for 16 hours at 65°C ensures complete conversion, with distillation under reduced pressure purifying the ester. Patent data indicate 79–87% yields for analogous esterifications.
Comparative Analysis of Synthetic Methods
| Parameter | Nitration-Bromination Route | Protection-Deprotection Route |
|---|---|---|
| Total Steps | 4 | 5 |
| Overall Yield | 68% | 62% |
| Key Advantage | Fewer steps | Superior regiocontrol |
| Critical Challenge | Competing bromination positions | Protection/deprotection overhead |
| Scalability | High | Moderate |
The nitration-bromination route is more efficient for large-scale synthesis, whereas the protection strategy excels in research settings requiring precise substitution.
Challenges and Optimization Strategies
Regioselective Bromination
Bromine’s electrophilicity and directing group effects dictate positional selectivity. Using sodium bicarbonate buffers minimizes di-bromination, while CuBr₂ catalysts enhance para selectivity in nitro-substituted systems. Computational studies suggest steric effects from the acetic acid group further bias bromination to the 3-position.
Amino Group Sensitivity
The free amine is prone to oxidation during bromination. Acetamide protection (using acetic anhydride) stabilizes the intermediate, though deprotection requires acidic hydrolysis, which may degrade acid-sensitive substrates. Alternative protecting groups (e.g., tert-butoxycarbonyl) are under investigation.
Q & A
Basic: What are the recommended methods for synthesizing Methyl 2-(4-amino-3-bromophenyl)acetate, and how can reaction conditions be optimized in academic laboratories?
Answer:
A common route involves esterification of 2-(4-amino-3-bromophenyl)acetic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Optimization focuses on controlling reaction temperature (60–80°C) and solvent choice (e.g., anhydrous THF or dichloromethane) to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. For brominated aromatic precursors, halogen-directed lithiation or Ullmann coupling may introduce the amino group post-esterification .
Basic: How can researchers confirm the structural identity and purity of this compound using spectroscopic and crystallographic techniques?
Answer:
- NMR Spectroscopy: Analyze - and -NMR to confirm substituent positions. The amino group ( ~5.0 ppm, broad singlet) and ester carbonyl ( ~170 ppm in ) are key markers. Compare with analogs like methyl 2-(3-bromophenyl)acetate .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (CHBrNO; theoretical ~258.0 g/mol).
- X-ray Crystallography: Use SHELXL for refinement and ORTEP for visualization to resolve stereoelectronic effects. Anisotropic displacement parameters validate molecular geometry .
Basic: What computational approaches predict the reactivity and electronic properties of this compound?
Answer:
- DFT Calculations: Optimize geometry using Gaussian or ORCA to predict frontier molecular orbitals (HOMO/LUMO), revealing nucleophilic/electrophilic sites.
- LogP and Polar Surface Area: Tools like MarvinSketch calculate partition coefficients (LogP ~1.5–2.0) and solubility, aiding pharmacokinetic studies .
- Molecular Dynamics: Simulate intermolecular interactions (e.g., amino-hydrogen bonding) to guide crystal engineering .
Advanced: How can discrepancies between theoretical and experimental data (e.g., NMR shifts vs. predictions) be resolved for this compound?
Answer:
- Parameter Calibration: Adjust solvent and temperature settings in computational models (e.g., COSMO-RS for NMR chemical shifts).
- Cross-Validation: Compare experimental XRD bond lengths/angles with DFT-optimized structures. For example, the C-Br bond length (~1.89 Å) should align with crystallographic data .
- Dynamic Effects: Consider tautomerization or rotational barriers (e.g., ester group) that may cause NMR signal splitting .
Advanced: What strategies mitigate steric and electronic challenges during functionalization of the bromine and amino groups?
Answer:
- Bromine Reactivity: Use Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to replace Br with aryl/amine groups. Bulky ligands (e.g., XPhos) reduce steric hindrance .
- Amino Protection: Protect the -NH group with Boc or Fmoc to prevent undesired nucleophilic side reactions during ester hydrolysis or alkylation .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions targeting the bromine site .
Advanced: How do the amino and bromine substituents influence crystal packing and intermolecular interactions?
Answer:
- Hydrogen Bonding: The amino group forms N-H···O bonds with ester carbonyls, creating 1D chains. Bromine participates in halogen···π interactions, stabilizing layered packing .
- Packing Analysis: Use Mercury or PLATON to quantify Hirshfeld surfaces. For analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid, Br contributes ~15% to surface contacts .
- Thermal Motion: Anisotropic refinement in SHELXL reveals rigidity of the bromophenyl ring versus rotational freedom of the ester group .
Advanced: What experimental and computational workflows validate the compound’s suitability as a precursor in medicinal chemistry?
Answer:
- Docking Studies: Use AutoDock Vina to simulate binding affinity toward target proteins (e.g., COX-2 for NSAID derivatives). Compare with (R)-flurbiprofen methyl ester analogs .
- Metabolic Stability: In vitro hepatic assays (e.g., microsomal incubation) assess esterase-mediated hydrolysis rates. Reference NMR data for metabolite identification .
- SAR Analysis: Systematically modify substituents (e.g., replacing Br with Cl) and correlate with bioactivity using QSAR models .
Advanced: How can researchers address low yields in large-scale synthesis of this compound?
Answer:
- Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce nitro precursors to amino groups efficiently.
- Process Optimization: Employ flow chemistry for esterification, improving heat/mass transfer. Monitor reaction progress via inline FTIR .
- Byproduct Analysis: Use LC-MS to identify impurities (e.g., dehalogenated byproducts) and adjust stoichiometry or reaction time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
